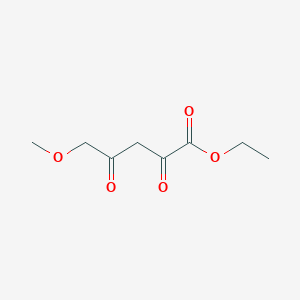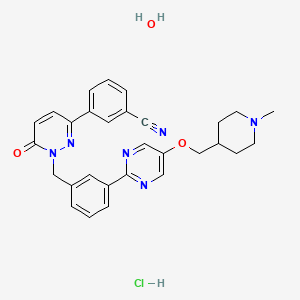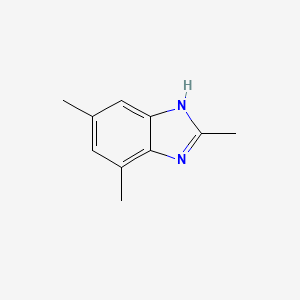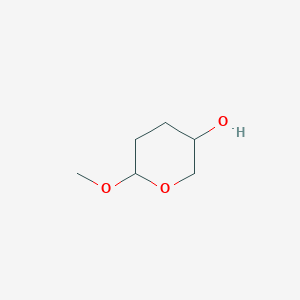
6-methoxytetrahydro-2H-pyran-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methoxytetrahydro-2H-pyran-3-ol is an organic compound belonging to the class of tetrahydropyrans. These compounds are characterized by a six-membered ring containing five carbon atoms and one oxygen atom. The presence of a methoxy group at the 6th position and a hydroxyl group at the 3rd position makes this compound unique. It is often used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
The synthesis of 6-methoxytetrahydro-2H-pyran-3-ol can be achieved through several synthetic routes. One common method involves the hydrogenation of 3,4-dihydro-2H-pyran using a catalyst such as Raney nickel . Another approach is the reaction of alcohols with 3,4-dihydropyran to form tetrahydropyranyl ethers, which can then be further modified to introduce the methoxy group . Industrial production methods often involve large-scale hydrogenation processes under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
6-methoxytetrahydro-2H-pyran-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-methoxytetrahydro-2H-pyran-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Some derivatives have shown promise in pharmaceutical research for their therapeutic properties.
Industry: It is used in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism by which 6-methoxytetrahydro-2H-pyran-3-ol exerts its effects involves interactions with specific molecular targets. The methoxy and hydroxyl groups play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to the formation of various products depending on the reaction conditions .
Comparison with Similar Compounds
6-methoxytetrahydro-2H-pyran-3-ol can be compared with other similar compounds such as:
Linalool oxide: This compound has a similar structure but with different functional groups.
Bisabolol oxide: Another similar compound with different substituents on the pyran ring
Properties
CAS No. |
28194-32-3 |
|---|---|
Molecular Formula |
C6H12O3 |
Molecular Weight |
132.16 g/mol |
IUPAC Name |
6-methoxyoxan-3-ol |
InChI |
InChI=1S/C6H12O3/c1-8-6-3-2-5(7)4-9-6/h5-7H,2-4H2,1H3 |
InChI Key |
MGCVEMGADCDADD-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCC(CO1)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
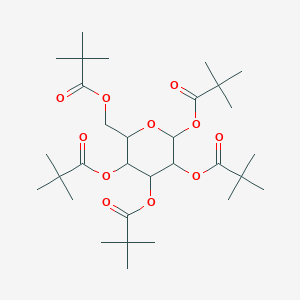
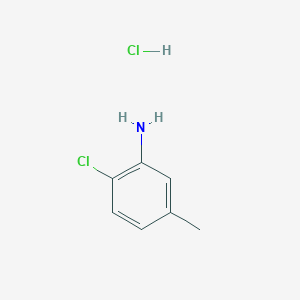
![5-Chloro-6-fluoro-2-methyl-1H-benzo[d]imidazole](/img/structure/B8766069.png)
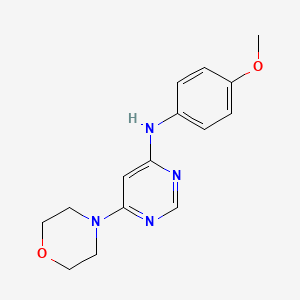
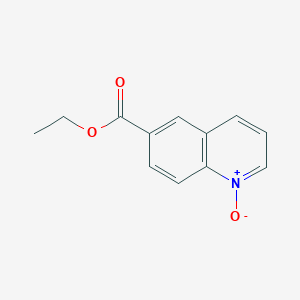
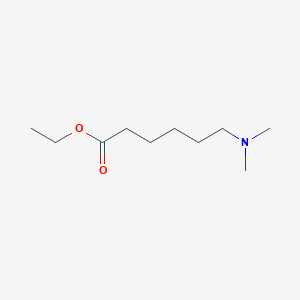
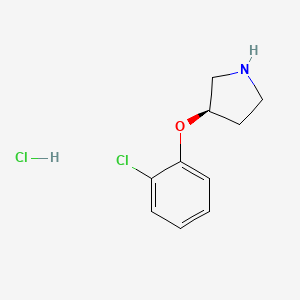
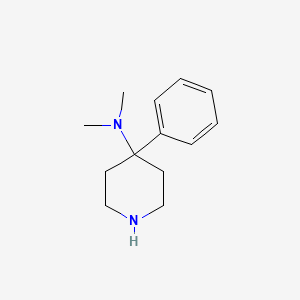
![Benzyl 1'-methylspiro[indoline-3,4'-piperidine]-1-carboxylate](/img/structure/B8766101.png)
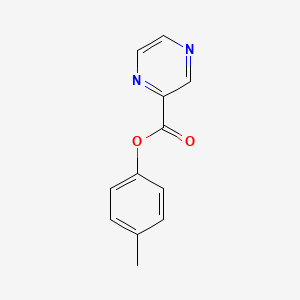
![N-[4-(3-chloro-propionyl)phenyl]acetamide](/img/structure/B8766121.png)
